莨菪碱

科学研究应用

莨菪碱硫酸盐具有广泛的科学研究应用,包括:

作用机制

莨菪碱硫酸盐主要通过其抗胆碱能性质发挥作用。 它作为胆碱能乙酰胆碱受体的竞争性拮抗剂,从而抑制乙酰胆碱在这些受体上的作用 . 这导致平滑肌痉挛减少、腺体分泌减少以及其他抗胆碱能作用 . 分子靶点包括胃肠道、膀胱、心脏和中枢神经系统的胆碱能受体 .

相似化合物:

阿托品: 莨菪碱及其对映体的消旋混合物,用于类似的医疗应用.

东莨菪碱: 另一种具有类似抗胆碱能性质的托品碱生物碱,主要用于晕动病和术后恶心.

环丙沙星: 一种具有抗胆碱能性质的肌肉松弛剂,用于缓解肌肉痉挛.

独特性: 莨菪碱硫酸盐因其特定的异构体形式(左旋)及其独特的药理学特征而具有独特性。 与消旋混合物阿托品相比,它对胆碱能受体具有更高的亲和力 . 这使得它在治疗某些疾病方面特别有效,并具有较少的副作用 .

生化分析

Biochemical Properties

Hyoscyamine plays a significant role in biochemical reactions by acting as an antagonist of muscarinic acetylcholine receptors. It interacts with several enzymes, proteins, and other biomolecules. Specifically, hyoscyamine blocks the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system . This interaction leads to decreased motility of the gastrointestinal tract and reduced secretion of stomach acid and other fluids .

Cellular Effects

Hyoscyamine affects various types of cells and cellular processes. It influences cell function by inhibiting the action of acetylcholine, which is the main neurotransmitter of the parasympathetic nervous system. This inhibition results in decreased gastrointestinal motility, reduced secretion of stomach acid, and decreased production of other fluids from the gastrointestinal tract and airways . Additionally, hyoscyamine can impact cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of muscarinic receptors .

Molecular Mechanism

The molecular mechanism of hyoscyamine involves its action as an antimuscarinic agent. Hyoscyamine binds to muscarinic acetylcholine receptors, preventing acetylcholine from exerting its effects. This binding leads to the inhibition of acetylcholine-mediated responses, such as smooth muscle contraction, glandular secretion, and modulation of heart rate . By blocking these receptors, hyoscyamine effectively reduces the activity of the parasympathetic nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hyoscyamine can change over time. Hyoscyamine is known to have a half-life of 3 to 5 hours, and its stability and degradation can influence its long-term effects on cellular function . Studies have shown that hyoscyamine can maintain its efficacy over short periods, but prolonged exposure may lead to decreased effectiveness due to receptor desensitization or degradation of the compound .

Dosage Effects in Animal Models

The effects of hyoscyamine vary with different dosages in animal models. At therapeutic doses, hyoscyamine can effectively reduce gastrointestinal motility and secretions. At higher doses, it can cause adverse effects such as tachycardia, dry mouth, blurred vision, and urinary retention . Toxic effects, including central nervous system disturbances and cardiovascular issues, have been observed at very high doses .

Metabolic Pathways

Hyoscyamine is metabolized primarily in the liver, where it undergoes enzymatic conversion to various metabolites. The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the breakdown of hyoscyamine into inactive compounds . These metabolites are then excreted through the kidneys . The metabolic process can influence the overall efficacy and duration of action of hyoscyamine in the body .

Transport and Distribution

Within cells and tissues, hyoscyamine is transported and distributed through various mechanisms. It can bind to plasma proteins, which aids in its distribution throughout the body . Additionally, specific transporters and binding proteins facilitate the movement of hyoscyamine across cell membranes and into target tissues . The distribution of hyoscyamine can affect its localization and accumulation in different organs and tissues .

Subcellular Localization

Hyoscyamine’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be found in various compartments within cells, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The localization of hyoscyamine can impact its activity and function, as it may interact with specific enzymes and proteins within these compartments .

准备方法

合成路线和反应条件: 莨菪碱硫酸盐可以通过从茄科植物中提取莨菪碱来合成。 提取过程包括使用乙醇或甲醇等溶剂从植物材料中分离生物碱 . 分离出的莨菪碱然后在受控条件下与硫酸反应转化为硫酸盐形式 .

工业生产方法: 莨菪碱硫酸盐的工业生产涉及从植物来源的大规模提取,然后进行纯化并转化为硫酸盐形式。 该过程通常包括浸渍、溶剂提取、过滤和结晶等步骤,以获得纯净的莨菪碱硫酸盐 .

化学反应分析

反应类型: 莨菪碱硫酸盐会发生各种化学反应,包括:

氧化: 莨菪碱硫酸盐可以被氧化成莨菪酸和托品碱.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢.

还原: 常见的还原剂包括氢化铝锂和硼氢化钠.

取代: 卤代烷和酰氯等试剂用于取代反应.

主要产物:

氧化: 莨菪酸和托品碱.

还原: 莨菪碱硫酸盐的醇衍生物.

取代: 取决于所用试剂的各种取代衍生物.

相似化合物的比较

Atropine: A racemic mixture of hyoscyamine and its enantiomer, used for similar medical applications.

Scopolamine: Another tropane alkaloid with similar antimuscarinic properties, used primarily for motion sickness and postoperative nausea.

Cyclobenzaprine: A muscle relaxant with anticholinergic properties, used to relieve muscle spasms.

Uniqueness: Daturine (sulfate) is unique due to its specific isomeric form (levorotary) and its distinct pharmacological profile. It has a higher affinity for muscarinic receptors compared to its racemic mixture, atropine . This makes it particularly effective in treating certain medical conditions with fewer side effects .

属性

Key on ui mechanism of action |

Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia. |

|---|---|

CAS 编号 |

101-31-5 |

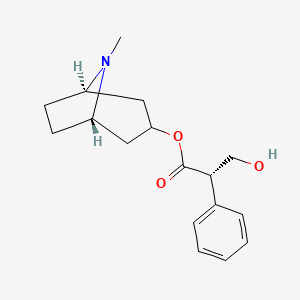

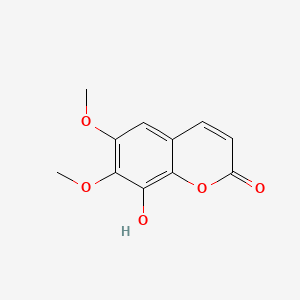

分子式 |

C17H23NO3 |

分子量 |

289.4 g/mol |

IUPAC 名称 |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1 |

InChI 键 |

RKUNBYITZUJHSG-LGGPCSOHSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

手性 SMILES |

CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |

规范 SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

外观 |

Solid powder |

颜色/形态 |

Long, orthorhombic prisms from acetone Rhombic needles (dilute ethyl alcohol) White crystals or powde |

熔点 |

118.5 °C MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/ |

Key on ui other cas no. |

101-31-5 5908-99-6 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/ Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/ Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/ 1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether In water, 2,200 mg/l @ 25 °C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

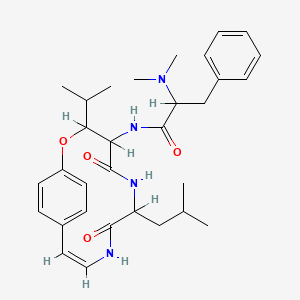

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

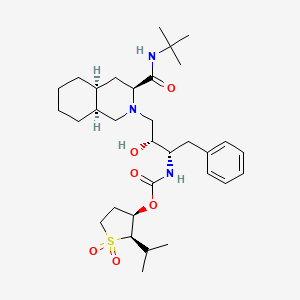

![(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(2-chloro-6-methylpyridin-4-yl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674062.png)